Methyl (r)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Description

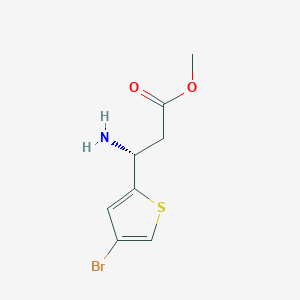

Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate is a chiral β-amino ester derivative featuring a 4-bromo-substituted thiophene ring. Its structure comprises a propanoate backbone with an amino group and a 4-bromothiophen-2-yl substituent at the β-carbon. The R-configuration at the stereogenic center confers enantioselectivity, making it relevant for asymmetric synthesis and pharmaceutical applications, such as protease inhibitor development .

Properties

Molecular Formula |

C8H10BrNO2S |

|---|---|

Molecular Weight |

264.14 g/mol |

IUPAC Name |

methyl (3R)-3-amino-3-(4-bromothiophen-2-yl)propanoate |

InChI |

InChI=1S/C8H10BrNO2S/c1-12-8(11)3-6(10)7-2-5(9)4-13-7/h2,4,6H,3,10H2,1H3/t6-/m1/s1 |

InChI Key |

NAVLCHCTGNRQJX-ZCFIWIBFSA-N |

Isomeric SMILES |

COC(=O)C[C@H](C1=CC(=CS1)Br)N |

Canonical SMILES |

COC(=O)CC(C1=CC(=CS1)Br)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate

Detailed Preparation Method

Step 1: Bromination of Thiophene

- Starting from thiophene or thiophene-2-carbaldehyde derivatives, bromination is performed to selectively introduce a bromine atom at the 4-position of the thiophene ring.

- Typical brominating agents include N-bromosuccinimide (NBS) or elemental bromine under controlled temperature and solvent conditions to avoid over-bromination.

Step 2: Formation of 3-(4-bromothiophen-2-yl)propanoic Acid Derivative

- The brominated thiophene intermediate undergoes nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) with appropriate alkyl or amino acid derivatives to form the 3-(4-bromothiophen-2-yl)propanoate backbone.

- Protection of amino groups (e.g., Boc protection) may be used to prevent side reactions during coupling.

Step 3: Esterification to Methyl Ester

- The carboxylic acid group is esterified using methanol in the presence of acid catalysts such as thionyl chloride or hydrochloric acid.

- Reaction conditions typically include reflux in methanol or ethanol solvents.

Step 4: Introduction and Deprotection of the Amino Group

- Amino group introduction can be achieved via amination reactions or by deprotection of previously protected amino groups.

- The stereochemical integrity is maintained by using chiral starting materials or chiral catalysts.

Step 5: Purification and Characterization

- Purification methods include recrystallization from methanol or ethanol, silica gel chromatography, and chiral HPLC to ensure enantiomeric purity.

- Characterization is performed using NMR, mass spectrometry, and X-ray crystallography.

Representative Synthetic Scheme

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | NBS, solvent (e.g., dichloromethane), 0–5°C | 4-Bromothiophene intermediate |

| 2 | Cross-coupling | Pd(PPh3)4 catalyst, aryl boronic acid, K3PO4, 90°C, 18 h, 1,4-dioxane/water | 3-(4-Bromothiophen-2-yl)propanoic acid derivative |

| 3 | Esterification | Methanol, thionyl chloride or HCl, reflux | Methyl ester formation |

| 4 | Amination/Deprotection | Boc protection/deprotection, amination agents | Introduction of amino group |

| 5 | Purification | Recrystallization, silica gel chromatography, chiral HPLC | Pure this compound |

Analytical Characterization and Purity Assessment

Spectroscopic Techniques

| Technique | Purpose | Key Observations |

|---|---|---|

| Proton Nuclear Magnetic Resonance (¹H NMR) | Confirm aromatic protons, amino and methyl ester signals | Aromatic protons δ 6.8–7.4 ppm; NH₂ δ 7.5–8.5 ppm; methyl ester δ ~3.7 ppm |

| Carbon-13 NMR (¹³C NMR) | Verify carbon environments including carbonyl | Ester carbonyl δ ~170 ppm; thiophene carbons δ 120–140 ppm |

| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peak at m/z 264.14 (M+H)+ |

| Infrared Spectroscopy (IR) | Functional group identification | NH stretching ~3300 cm⁻¹; ester C=O ~1730 cm⁻¹ |

Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with acetonitrile/water mobile phases containing 0.1% trifluoroacetic acid (TFA) are used to assess purity (>95%) and detect impurities.

- Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers to confirm stereochemical purity of the (R)-isomer.

Research Findings and Process Optimization

Industrial Production Enhancements

- Continuous flow reactors have been implemented to improve reaction control, yield, and purity while minimizing environmental impact.

- Solvent selection has shifted towards greener alternatives such as ethyl acetate replacing dichloromethane in scale-up processes.

- Process analytical technology (PAT), such as in-line FTIR, monitors esterification and amination in real-time to optimize reaction conditions.

Challenges and Solutions in Synthesis

| Challenge | Cause | Mitigation Strategy |

|---|---|---|

| By-product formation | Thiophene dimerization | Low temperature (0–5°C), slow reagent addition |

| Maintaining stereochemical integrity | Racemization during coupling or deprotection | Use of chiral catalysts and mild reaction conditions |

| Solvent toxicity and environmental concerns | Use of chlorinated solvents | Switching to ethyl acetate and continuous flow methods |

| Purification complexity | Similar polarity impurities | Multi-step chromatography and recrystallization |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting Materials | Thiophene derivatives, amino acid esters, brominating agents (NBS, Br₂) |

| Key Reactions | Bromination, Pd-catalyzed cross-coupling, esterification, amination |

| Catalysts and Reagents | Pd(PPh3)4, K3PO4, thionyl chloride, methanol, Boc-protecting agents |

| Reaction Conditions | 0–5°C for bromination; reflux for esterification; 90°C for coupling |

| Purification Techniques | Recrystallization, silica gel chromatography, chiral HPLC |

| Analytical Characterization | NMR, MS, IR, HPLC, chiral HPLC |

| Scale-up Considerations | Continuous flow reactors, solvent replacement, PAT monitoring |

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives.

Coupling Reactions: The compound can participate in Suzuki or Stille coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as DMF or DMSO, and bases like K2CO3.

Oxidation: Oxidizing agents like m-CPBA or H2O2.

Coupling: Palladium catalysts, boronic acids, and appropriate ligands.

Major Products

Substitution: Formation of amino or thiol-substituted derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Coupling: Formation of biaryl or heteroaryl compounds.

Scientific Research Applications

Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting cancer and microbial infections.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Material Science: It is used in the development of conjugated polymers for electronic and optoelectronic applications.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(4-bromothiophen-2-yl)propanoate depends on its specific application:

Antimicrobial Activity: The compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Anticancer Activity: It may interfere with cell division or induce apoptosis in cancer cells.

Electronic Applications: The thiophene moiety contributes to the compound’s conductive properties, making it useful in electronic devices.

Comparison with Similar Compounds

(a) Methyl (R)-2-amino-3-(4-bromophenyl)propanoate

- Molecular Formula: C₁₀H₁₂BrNO₂

- Substituent : 4-Bromophenyl instead of thiophene.

(b) Methyl 3-amino-3-(4-bromophenyl)-2-methylpropanoate

(c) 4-Amino-3-(4-bromothiophen-2-yl)butanoic Acid Hydrochloride

- Molecular Formula: C₈H₁₁BrClNO₂S

- Backbone: Butanoate chain instead of propanoate.

- Reported purity: 95% .

Functional Group Variations

(a) Methyl (3R)-3-amino-3-(4-chlorophenyl)propanoate Hydrochloride

(b) tert-Butyl (S)-3-amino-3-(4-(4-methylthiazol-5-yl)phenyl)propanoate

- Molecular Formula : C₁₇H₂₃N₂O₂S

- Protective Group : tert-Butyl ester instead of methyl.

- Impact : Enhanced stability under acidic conditions; reported synthesis yield: 59% .

Biological Activity

Methyl (R)-3-amino-3-(4-bromothiophen-2-yl)propanoate is a specialized organic compound classified as an amino acid derivative. This compound features a bromothiophene moiety, an amino group, and a propanoate ester, which contribute to its unique chemical properties and potential applications in medicinal chemistry. The focus of this article is to explore the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C₈H₁₀BrNO₂S

- Molecular Weight : 264.14 g/mol

- Structural Features :

- Brominated thiophene ring

- Amino group

- Methyl ester functional group

The presence of these functional groups allows for significant interactions with biological targets, enhancing its potential therapeutic applications.

Research indicates that this compound exhibits various biological activities, primarily through:

-

Antimicrobial Activity :

- The compound may interfere with bacterial enzymes or disrupt cell membrane integrity in microbial cells, leading to antimicrobial effects.

- Studies have shown that it can inhibit the growth of several bacterial strains, demonstrating its potential as an antibacterial agent.

-

Anticancer Properties :

- It may induce apoptosis in cancer cells by affecting cellular pathways related to cell division and survival.

- The bromothiophene moiety is believed to play a crucial role in enhancing the compound's interaction with cancer cell targets, potentially leading to increased efficacy in inducing cell death.

Antimicrobial Activity

A study published in MDPI reported that derivatives similar to this compound exhibited promising antibacterial activity. The structural features of these compounds were linked to their ability to inhibit bacterial growth effectively .

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the modulation of apoptotic pathways, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity | Structural Features |

|---|---|---|---|

| This compound | C₈H₁₀BrNO₂S | Antimicrobial, Anticancer | Brominated thiophene |

| (S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid | C₇H₉NO₂S | Moderate antibacterial | Different aromatic system |

| 3-(N-(5-bromothiophen-2-yl)methylene)-N-phenylamino)propanoic acid | C₉H₉BrN₂O₂ | Antibacterial | Similar thiophene structure |

This table highlights the unique combination of features present in this compound that may enhance its biological activity compared to structurally similar compounds.

Q & A

Basic Research Question

- X-ray Crystallography : Provides unambiguous stereochemical assignment, as evidenced by the determination of a related compound’s space group (P2(1)) and unit-cell parameters (e.g., a = 5.4181 Å, b = 8.126 Å) .

- NMR Spectroscopy : Use chiral shift reagents or 2D NOESY to distinguish enantiomers and confirm substituent orientation.

- Polarimetry : Quantify optical rotation to corroborate enantiomeric excess, a method applied to similar γ-aminoalcohol derivatives .

How should researchers resolve contradictions between computational bond-angle predictions and experimental crystallographic data?

Advanced Research Question

- Multi-Method Validation : Compare density functional theory (DFT) calculations with experimental X-ray data. Adjust computational parameters (e.g., basis sets) to account for crystal packing effects .

- Refinement Tweaks : In SHELXL, manually adjust restraints for problematic angles while ensuring compliance with the International Tables for Crystallography .

- Error Analysis : Statistically evaluate discrepancies using R-factors and electron-density maps to identify systematic errors .

What methodologies are effective for identifying byproducts during the synthesis of this compound?

Basic Research Question

- Chromatographic Separation : Employ reverse-phase HPLC or GC-MS to isolate and quantify impurities, as used in analyzing bromophenethylamine derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) to detect low-abundance byproducts via exact mass matching.

- In-Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction intermediates and side reactions .

What protocols ensure the stability of the (R)-enantiomer under varying storage and reaction conditions?

Advanced Research Question

- Temperature Control : Store at –20°C in inert atmospheres to prevent racemization, a practice validated for amino acid esters .

- pH Optimization : Maintain mildly acidic conditions (pH 4–6) during reactions to stabilize the amino group against hydrolysis .

- Kinetic Studies : Monitor degradation pathways using accelerated stability testing (e.g., Arrhenius modeling) .

How can reaction mechanisms involving the amino and ester groups of this compound be elucidated?

Advanced Research Question

- Isotopic Labeling : Use ¹⁵N or ¹³C isotopes to trace amino-group reactivity in nucleophilic substitutions or condensations .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated compounds to identify rate-determining steps.

- Computational Modeling : Apply QM/MM simulations to map transition states, particularly for ester hydrolysis or aminolysis pathways .

What strategies are recommended for assessing the bioactivity of derivatives of this compound?

Basic Research Question

- In-Vitro Assays : Screen against target enzymes (e.g., proteases) using fluorogenic substrates, referencing protocols for phenylalanine analogs .

- Structure-Activity Relationships (SAR) : Systematically modify the bromothiophene or ester moiety and correlate changes with activity data.

- Metabolic Stability Testing : Use liver microsomes to evaluate pharmacokinetic properties, ensuring compliance with in-vitro research guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.